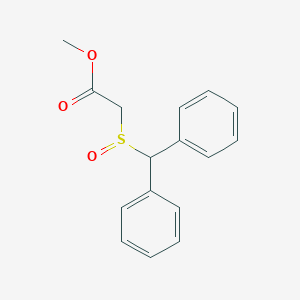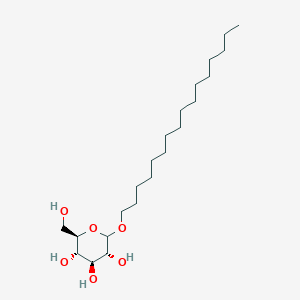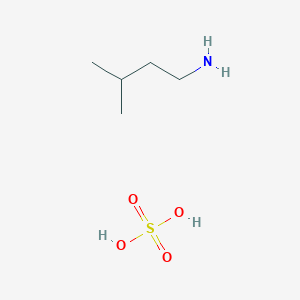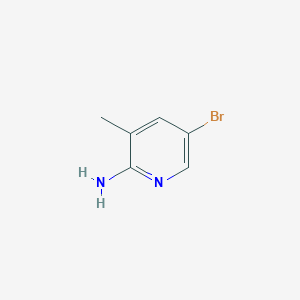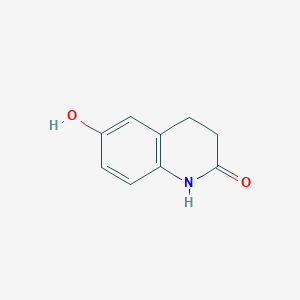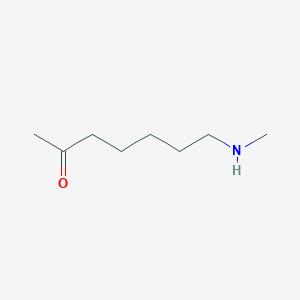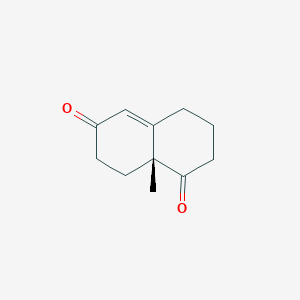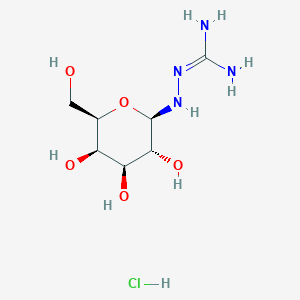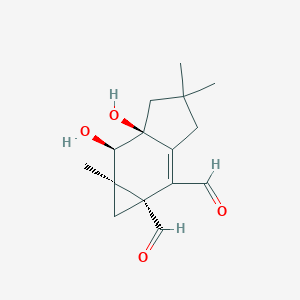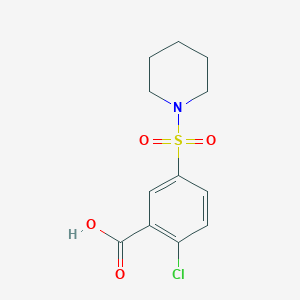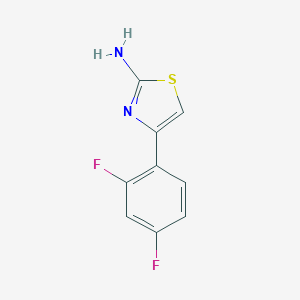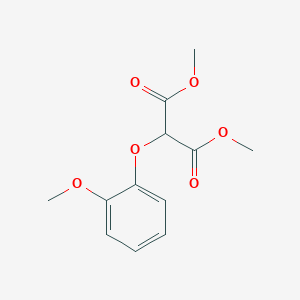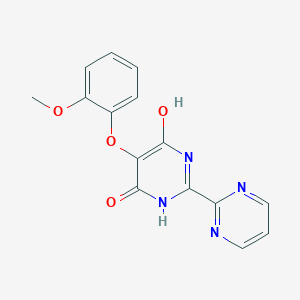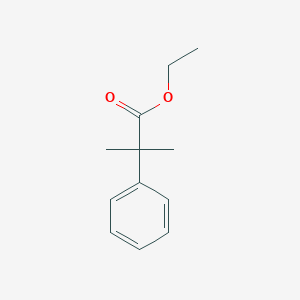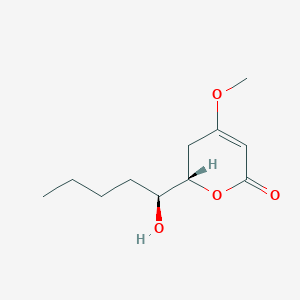
Pestalotin
説明
Pestalotin is a metabolite isolated from the phytopathogenic fungus Pestalotia cryptomeriaecola. It was discovered during a search for gibberellin synergists among microbial metabolites (Kimura, Katagiri, & Tamura, 1971).
Synthesis Analysis
The synthesis of pestalotin and its stereoisomers has been explored through various methods, including the Sharpless asymmetric epoxidation and derivatization from D-(+)-glyceraldehyde acetonide (Mori, Otsuka, & Oda, 1984). A novel synthesis approach involved partial reduction of 2-benzyloxyhexanoic acid to 2-benzyloxyhexanal and subsequent reactions (Izawa & Mukaiyama, 1978).
Molecular Structure Analysis
Pestalotin's molecular structure is characterized by its unique scaffold, which includes an olefinic proton and a methoxyl group. The compound is a derivative of 4-methoxy-5,6-dihydro-α-pyrone, based on spectroscopic data (Kimura, Katagiri, & Tamura, 1971).
Chemical Reactions and Properties
Pestalotin's chemical properties have been elucidated through the synthesis of its four possible stereoisomers and the exploration of various synthetic routes. These studies have provided insights into its reactivity and potential for chemical modification (Mori, Otsuka, & Oda, 1984).
Physical Properties Analysis
The physical properties of pestalotin, such as melting point and spectral data (IR, UV, NMR), have been determined through its initial isolation and characterization. Pestalotin exhibits specific IR absorption bands and an UV absorption maximum, contributing to its identification and analysis (Kimura, Katagiri, & Tamura, 1971).
Chemical Properties Analysis
The chemical behavior of pestalotin, including its synthesis and reactivity, highlights its potential as a gibberellin synergist and its role in the study of natural products. Various synthetic approaches have been developed to understand its structure-activity relationships and functional group interplay (Mori, Otsuka, & Oda, 1984).
科学的研究の応用
Pestalotin in Chemical Synthesis
- Scientific Field : Chemical Synthesis
- Application Summary : Pestalotin has been synthesized in a straightforward and divergent manner from common ®-glycidol . This synthesis involved catalytic asymmetric Mukaiyama aldol reactions and diastereoselective Mukaiyama aldol reactions mediated by catalytic achiral Lewis acids .
- Methods of Application : The synthesis involved the use of readily-available bis (TMSO)diene (Chan’s diene) with (S)-2-benzyloxyhexanal derived from ®-glycidol . A Hetero-Diels-Alder reaction of similarly available mono (TMSO)diene (Brassard’s diene) with (S)-2-benzyloxyhexanal was also used .
- Results or Outcomes : The synthesis resulted in all four chiral pestalotin diastereomers possessing high chemical and optical purities .
Pestalotin in Pharmacology
- Scientific Field : Pharmacology
- Application Summary : Pestalotiopsis species, which produce Pestalotin, have gained attention due to their structurally complex and biologically active secondary metabolites . Their bioactivities, including anticancer, antifungal, antibacterial, and nematicidal activity, have been tested .
- Methods of Application : The bioactive components were isolated and identified from Pestalotiopsis species .
- Results or Outcomes : Several new secondary metabolites were isolated and identified. Some of these may contain secondary metabolites with unique bioactivities that might benefit pharmacology .
Pestalotin in Bioactive Metabolite Discovery
- Scientific Field : Bioactive Metabolite Discovery
- Application Summary : The vast diversity of Pestalotiopsis sp., which produces Pestalotin, has emerged as a promising source of a wide range of bioactive natural compounds . A series of numerous novel secondary metabolites have been discovered, of which taxol has drawn the attention of the scientific community towards its medicinal potential .
- Methods of Application : The bioactive components were isolated and identified from Pestalotiopsis species . A wide variety of compounds like alkaloids, polyketides, terpenoids, flavonoids, coumarins, xanthones, quinones, semiquinones, peptides, phenols, phenolic acids, and lactones have been identified .
- Results or Outcomes : Over seventy new bioactive secondary metabolites have been isolated from Pestalotiopsis fici, which is now one of the prolific producers of novel natural products .
Pestalotin in Public Health
- Scientific Field : Public Health
- Application Summary : Pestalotiopsis species have gained attention thanks to their structurally complex and biologically active secondary metabolites . Their bioactivities, including anticancer, antifungal, antibacterial, and nematicidal activity, have been tested .
- Methods of Application : The bioactive components were isolated and identified from Pestalotiopsis species .
- Results or Outcomes : Several new secondary metabolites were isolated and identified. Some of these may contain secondary metabolites with unique bioactivities that might benefit pharmacology .
Pestalotin in Biotechnological Applications
- Scientific Field : Biotechnology
- Application Summary : The vast diversity of Pestalotiopsis sp., which produces Pestalotin, has emerged as a promising source of a wide range of bioactive natural compounds . A series of numerous novel secondary metabolites have been discovered, which have usage as antimicrobial, antifungal, antiviral, antineoplastic, and antioxidant activities .
- Methods of Application : The bioactive components were isolated and identified from Pestalotiopsis species . A wide variety of compounds like alkaloids, polyketides, terpenoids, flavonoids, coumarins, xanthones, quinones, semiquinones, peptides, phenols, phenolic acids, and lactones have been identified .
- Results or Outcomes : Over seventy new bioactive secondary metabolites have been isolated from Pestalotiopsis fici, which is now one of the prolific producers of novel natural products .
Pestalotin in Public Health Challenges
- Scientific Field : Public Health
- Application Summary : Pestalotiopsis species have gained attention thanks to their structurally complex and biologically active secondary metabolites . In past decades, several new secondary metabolites were isolated and identified. Their bioactivities were tested, including anticancer, antifungal, antibacterial, and nematicidal activity .
- Methods of Application : The bioactive components were isolated and identified from Pestalotiopsis species .
- Results or Outcomes : Several new secondary metabolites were isolated and identified. Some of these may contain secondary metabolites with unique bioactivities that might benefit pharmacology .
将来の方向性
Pestalotiopsis species, from which Pestalotin is derived, have gained attention due to their structurally complex and biologically active secondary metabolites . In the future, more effective novel medications could be investigated from these species to respond to emerging public health challenges .
特性
IUPAC Name |
(2S)-2-[(1S)-1-hydroxypentyl]-4-methoxy-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-3-4-5-9(12)10-6-8(14-2)7-11(13)15-10/h7,9-10,12H,3-6H2,1-2H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIMUDXPJZVJJO-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1CC(=CC(=O)O1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]([C@@H]1CC(=CC(=O)O1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956075 | |
| Record name | 6-(1-Hydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pestalotin | |
CAS RN |
34565-32-7 | |
| Record name | (2S)-2-((1S)-1-Hydroxypentyl)-4-methoxy-2,3-dihydropyran-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034565327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(1-Hydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



